tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate

Description

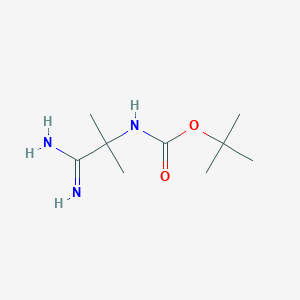

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 1-carbamimidoyl-1-methylethyl moiety. The carbamimidoyl group (a guanidine derivative) confers strong basicity and hydrogen-bonding capacity, making this compound valuable in organic synthesis, particularly as an intermediate in pharmaceutical and peptide chemistry. The Boc group enhances stability during synthetic steps, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h1-5H3,(H3,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXBIFZMNZLFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acids are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate, a chemical compound with the molecular formula and a molecular weight of 201.27 g/mol, is utilized across various scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure, featuring both a tert-butyl carbamate and a carbamimidoyl group, gives it distinct chemical properties and reactivity, making it valuable in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound in biochemical assays.

Medicine: this compound is investigated for its ability to inhibit the production of tumor necrosis factor (TNF) and its effects on autoimmune diseases. Its unique structure, featuring a carbamimidoyl group, enhances its potential as a therapeutic agent, particularly in the context of autoimmune diseases and inflammation. The primary mechanism of action for this compound involves the inhibition of TNF, a cytokine that plays a crucial role in inflammatory responses. By inhibiting TNF production, the compound can modulate immune responses, making it a candidate for treating autoimmune conditions.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the formulation of various products.

This compound's biological activity is of significant interest in medicinal chemistry and biological research. Research indicates that this compound has promising applications in treating various autoimmune diseases due to its ability to inhibit TNF production. This inhibition can lead to decreased symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

Key Mechanisms:

- TNF Inhibition: Reduces inflammation and immune system overactivity.

- Enzyme Interaction: Serves as a model compound for studying enzyme interactions and modifications in biochemical assays.

Research Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies: Demonstrated that the compound effectively reduces TNF levels in cell cultures, suggesting its potential efficacy in vivo.

- Animal Models: Research involving animal models of autoimmune diseases has shown that administration of this compound leads to significant reductions in disease severity. In a study focusing on rheumatoid arthritis, researchers administered this compound to mice models. The results indicated a significant reduction in joint swelling and inflammation markers compared to control groups. This study highlights the compound's potential for clinical applications in managing autoimmune disorders.

Another study utilized this compound in biochemical assays to explore its interactions with various enzymes. The findings suggested that the carbamimidoyl group enhances binding affinity to target proteins, which could be leveraged for drug development.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives. Reducing agents such as lithium aluminum hydride are often used.

- Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups. Reagents like alkyl halides and acids are used in substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate involves its interaction with specific molecular targets. It inhibits the production of tumor necrosis factor (TNF), a cytokine involved in inflammation and immune responses . By inhibiting TNF, this compound can modulate immune responses and reduce inflammation. The exact molecular pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate with analogous carbamates from the evidence:

Reactivity and Stability

- Guanidine vs. Azide/Nitrile: The guanidine group in the target compound is highly basic (pKa ~13), enabling participation in acid-base catalysis or ionic interactions. In contrast, the azide in Block B enables bioorthogonal click reactions (e.g., CuAAC), while the nitrile and allene in the cyanocyclopropyl derivative may participate in cycloadditions or polymerization .

- Steric Effects: The tert-butyl group in all compounds provides steric protection, enhancing stability during synthesis. However, the guanidine group’s polarity may reduce solubility in nonpolar solvents compared to azide- or nitrile-containing analogs.

Biological Activity

Tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a carbamimidoyl group, enhances its potential as a therapeutic agent, particularly in the context of autoimmune diseases and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of tumor necrosis factor (TNF), a cytokine that plays a crucial role in inflammatory responses. By inhibiting TNF production, the compound can modulate immune responses, making it a candidate for treating autoimmune conditions.

Key Mechanisms:

- TNF Inhibition : Reduces inflammation and immune system overactivity.

- Enzyme Interaction : Serves as a model compound for studying enzyme interactions and modifications in biochemical assays.

1. Therapeutic Potential

Research indicates that this compound has promising applications in treating various autoimmune diseases due to its ability to inhibit TNF production. This inhibition can lead to decreased symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

2. Research Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Demonstrated that the compound effectively reduces TNF levels in cell cultures, suggesting its potential efficacy in vivo.

- Animal Models : Research involving animal models of autoimmune diseases has shown that administration of this compound leads to significant reductions in disease severity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Lacks the carbamimidoyl group | Simpler structure; less reactive |

| Tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate | Similar applications but with different substituents | Altered pharmacological properties |

Case Study 1: Autoimmune Disease Model

In a study focusing on rheumatoid arthritis, researchers administered this compound to mice models. The results indicated a significant reduction in joint swelling and inflammation markers compared to control groups. This study highlights the compound's potential for clinical applications in managing autoimmune disorders.

Case Study 2: Biochemical Assays

Another study utilized this compound in biochemical assays to explore its interactions with various enzymes. The findings suggested that the carbamimidoyl group enhances binding affinity to target proteins, which could be leveraged for drug development.

Q & A

Basic: What are the key spectroscopic techniques for characterizing tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate?

Answer:

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with tert-butyl groups appearing as singlets (δ ~1.4 ppm for protons) and carbamate/amidine protons in specific regions (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural confirmation, SHELX software is used for refinement, leveraging intensity data to resolve bond lengths and angles .

- Infrared (IR) Spectroscopy: Confirms carbamate C=O stretches (~1700 cm⁻¹) and amidine N-H stretches (~3300 cm⁻¹) .

Advanced: How can discrepancies in NMR data during synthesis be systematically resolved?

Answer:

Discrepancies arise from impurities, tautomerism, or dynamic processes. Mitigation strategies:

- Variable Temperature (VT) NMR: Identifies tautomeric equilibria (e.g., amidine ↔ imino forms) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

- Cross-Validation with Crystallography: Use SHELXL to refine X-ray data, comparing experimental bond angles with NMR-derived conformers .

- Control Experiments: Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts .

Basic: What synthetic routes are employed for tert-butyl carbamates with amidine functionalities?

Answer:

Common strategies include:

- Carbamoylation: Reacting amines with tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .

- Amidine Formation: Condensation of nitriles with ammonia or amines, followed by Boc protection .

- Solid-Phase Synthesis: For high-throughput applications, using resin-bound intermediates to isolate products via filtration .

Advanced: How to optimize reaction conditions for tert-butyl carbamate stability amid competing hydrolysis?

Answer:

- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to prevent base-catalyzed Boc cleavage .

- Temperature Modulation: Avoid prolonged heating above 40°C; use microwave-assisted synthesis for rapid coupling .

- Additives: Include scavengers like Hünig’s base to neutralize liberated HCl during Boc protection .

- In Situ Monitoring: Use LC-MS to track reaction progress and detect hydrolyzed byproducts early .

Advanced: How is crystallographic data analyzed for this compound using SHELX software?

Answer:

- Data Integration: Process diffraction data with SHELXS for initial structure solution via direct methods .

- Refinement in SHELXL: Iteratively adjust positional and thermal parameters, incorporating hydrogen atoms via riding models .

- ORTEP Visualization: Generate 3D thermal ellipsoid plots to assess disorder or anisotropic displacement .

- Validation: Check for geometric outliers (e.g., bond lengths, R-factors) using CIF validation tools integrated into SHELX .

Basic: Why is the tert-butyl group critical for this carbamate’s stability?

Answer:

The tert-butyl group:

- Steric Shielding: Protects the carbamate carbonyl from nucleophilic attack, enhancing hydrolytic stability .

- Lipophilicity: Improves solubility in organic solvents, facilitating purification via column chromatography .

- Deprotection Selectivity: Allows cleavage under mild acidic conditions (e.g., TFA/DCM) without affecting amidine groups .

Advanced: How to address low yields in amidine-carbamate coupling reactions?

Answer:

- Catalyst Screening: Test Pd-mediated cross-coupling or organocatalysts (e.g., DMAP) for improved efficiency .

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Microwave Irradiation: Enhance reaction kinetics by reducing activation energy barriers .

- Byproduct Trapping: Add molecular sieves to sequester water or ammonia, shifting equilibrium toward product .

Basic: What safety protocols are essential when handling this compound in research settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How to validate the purity of this compound for biological assays?

Answer:

- HPLC-PDA: Use reverse-phase HPLC with photodiode array detection (≥95% purity threshold) .

- Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (±0.4%) .

- Chiral Purity: Employ chiral columns or NMR derivatization (e.g., Mosher’s acid) to confirm enantiomeric excess .

Advanced: What computational methods complement experimental data for structural analysis?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and compare with experimental data .

- Molecular Dynamics (MD): Simulate solvation effects on conformational stability .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.